molecular formula C9H7FO2 B053088 8-Fluorochroman-4-one CAS No. 111141-00-5

8-Fluorochroman-4-one

Cat. No. B053088
M. Wt: 166.15 g/mol
InChI Key: FKDMFDMYQZIZMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Fluorochroman-4-one derivatives involves sophisticated chemical procedures aimed at introducing the fluorine atom into the chroman-4-one structure. One notable method involves a directed ortho-lithiation reaction, facilitating the introduction of fluorine and further transformations into diverse derivatives. This approach is instrumental in producing compounds with potential as central nervous system drug candidates due to the unique properties conferred by the fluorine atom (Hargitai et al., 2018).

Molecular Structure Analysis

The molecular structure of 8-Fluorochroman-4-one derivatives has been extensively studied, revealing a nearly coplanar arrangement of the non-hydrogen atoms within the 8-fluorochromone unit. This planarity is pivotal for the molecule's electronic properties and interactions. The presence of the fluorine atom significantly influences the molecular geometry and electronic distribution, affecting the compound's reactivity and potential biological activity (Ishikawa, 2014).

Chemical Reactions and Properties

8-Fluorochroman-4-one and its derivatives undergo various chemical reactions, enabling the synthesis of a wide array of compounds. The fluorine atom serves as a reactive center, facilitating nucleophilic substitution reactions that lead to the formation of amino derivatives or enable further functionalization through reduction and alkylation. Such chemical versatility is crucial for the design and synthesis of novel compounds with enhanced biological properties (Hargitai et al., 2018).

Physical Properties Analysis

The physical properties of 8-Fluorochroman-4-one derivatives, such as solubility and crystallinity, are significantly influenced by the fluorine atom. Fluorine's high electronegativity and small size allow for the formation of stable, crystalline structures, which can be beneficial for the compound's application in various domains. The detailed crystallographic analysis provides insights into the intermolecular interactions and packing within the crystal lattice, offering valuable information for understanding the compound's behavior in different environments (Ishikawa, 2014).

Chemical Properties Analysis

The chemical properties of 8-Fluorochroman-4-one derivatives, such as reactivity and stability, are markedly affected by the presence of the fluorine atom. The electronic effects of fluorine confer unique reactivity patterns to the chroman-4-one scaffold, enabling selective transformations and modifications. These properties are essential for exploiting the compound's potential in synthesizing new pharmacologically active molecules (Hargitai et al., 2018).

Scientific Research Applications

The specific scientific field is medicinal chemistry . Chroman-4-one analogues have been found to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity .

As for the results or outcomes obtained, the review article does not provide specific quantitative data or statistical analyses. It only mentions that chromanone analogs show various biological activities .

Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

In addition, thiochroman-4-one derivatives showed immense similarity with the chroman-4-one compounds so could be considered as potential scaffold with a wide range of bioactivity like antiviral, antitumoral, antimalarial, antibacterial and antileishmanial .

Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

In addition, thiochroman-4-one derivatives showed immense similarity with the chroman-4-one compounds so could be considered as potential scaffold with a wide range of bioactivity like antiviral, antitumoral, antimalarial, antibacterial and antileishmanial .

Safety And Hazards

The compound is classified as harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and could potentially lead to the development of new drugs .

properties

IUPAC Name

8-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDMFDMYQZIZMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553204
Record name 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluorochroman-4-one

CAS RN

111141-00-5
Record name 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (8.79 mL) and 1 drop of DMF were added to an ice cold solution of 3-(2-fluorophenoxy)propanoic acid (9.27 g) in DCM (50 mL). The solution was stirred at 0° C. for 2 hours, then aluminum chloride (7.39 g, 55.42 mM) was added and the solution was stirred for 16 hours at room temperature. The mixture was poured onto ice water, and extracted three times with DCM. The combined organics were washed with 0.5M NaOH and brine, then dried, evaporated, and purified by column chromatography (eluting with 20% EtOAc/Hex) to give of the title compound (8.20 g, 98%).
Quantity
8.79 mL
Type
reactant
Reaction Step One
[Compound]
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ice
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0 (± 1) mol
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9.27 g
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50 mL
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7.39 g
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Yield
98%

Synthesis routes and methods II

Procedure details

Potassium t-butoxide (2.42 g) was added to a solution of the compound 1-1 (2.20 g) in tetrahydrofuran (100 ml) at room temperature. After stirring for five minutes at the same temperature, beta-propiolactone (2.71 ml) was added. Because of heat generation, the mixture was moved to an ice bath and stirred at the same temperature for one hour. After further stirring at room temperature for four hours, the mixture was made acidic with 1 N hydrochloric acid to terminate the reaction. The aqueous layer was extracted with ethyl acetate, and the organic layer was washed with brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was crystallized by adding a mixed solvent of 20% ethyl acetate-hexane to obtain the title compound (1.44 g).
Quantity
2.42 g
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reactant
Reaction Step One
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2.2 g
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reactant
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100 mL
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solvent
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2.71 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution of 2-fluorophenol (Compound 1-1, 3.0 g) in N,N-dimethylformamide (7.0 ml) was added to a solution of 50% sodium hydride (3.22 g) in N,N-dimethylformamide (100 ml) in a nitrogen atmosphere with cooling in an ice bath. After stirring at the same temperature for 30 minutes, a solution of 3-bromo-propionic acid (4.91 g) in N,N-dimethylformamide (8.0 ml) was added. The mixture was returned to room temperature and stirred at the same temperature for 24 hours. The pH was adjusted to 1 to 2 with 1 N hydrochloric acid (100 ml) to terminate the reaction. The aqueous layer was extracted with ethyl acetate, and the organic layer was washed with brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was crystallized by adding a mixed solvent of 20% ethyl acetate-hexane to obtain the title compound (1.53 g). (1-2) The title compound was synthesized by the following alternative method.
Quantity
3 g
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3.22 g
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7 mL
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100 mL
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4.91 g
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8 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Fluorochroman-4-one
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Reactant of Route 6
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Citations

For This Compound
3
Citations
UF Mansoor, AR Angeles, C Dai, L Yang… - Bioorganic & Medicinal …, 2015 - Elsevier
… Following the synthetic procedure of compound (21) the title compound was obtained from 8-fluorochroman-4-one as a white solid. [α] D 24 …
Number of citations: 13 www.sciencedirect.com
A Garami, E Pakai, HA McDonald, RM Reilly… - Acta …, 2018 - Wiley Online Library
… (1.322 g, 5.22 mmol) and borane-N,N-diethylaniline complex (22.27 mL, 125 mmol) in MTBE (100 mL) at 45C was added a solution of 2,2-diethyl-8-fluorochroman-4-one (23.20 g, 104 …
Number of citations: 70 onlinelibrary.wiley.com
YY Zhou, XB Gu, MJ Jiang, GM Cai - Acta Crystallographica Section …, 2011 - scripts.iucr.org
In the title compound, C9H9FO3, the dihedral angle between the carboxyl group and the benzene ring is 79.4 (3). In the crystal, molecules form centrosymmetric dimers through pairs of …
Number of citations: 11 scripts.iucr.org

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